molecular formula C27H26N4O4S B454086 N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA

Cat. No.: B454086
M. Wt: 502.6g/mol
InChI Key: OFTQWNCEZRWDEX-UHFFFAOYSA-N
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Description

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl, dimethyl, and carbonyl groups.

The thiourea moiety is introduced through a reaction with an appropriate isothiocyanate. The final step involves the coupling of the indole derivative with the ethoxy-nitrophenyl isothiocyanate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways . The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s unique functional groups contribute to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-METHOXY-2-NITROPHENYL)THIOUREA
  • N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-AMINOPHENYL)THIOUREA

Uniqueness

N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N’-(4-ETHOXY-2-NITROPHENYL)THIOUREA stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities

Properties

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6g/mol

IUPAC Name

1-benzyl-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2,3-dimethylindole-5-carboxamide

InChI

InChI=1S/C27H26N4O4S/c1-4-35-21-11-12-23(25(15-21)31(33)34)28-27(36)29-26(32)20-10-13-24-22(14-20)17(2)18(3)30(24)16-19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3,(H2,28,29,32,36)

InChI Key

OFTQWNCEZRWDEX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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